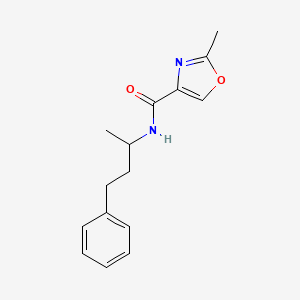
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide, also known as MPPOC, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. MPPOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, making it a versatile molecule for various biological applications.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide is not yet fully understood, but it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. Additionally, 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. In vivo studies have shown that 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has anti-tumor activity and can inhibit tumor growth in animal models. Additionally, 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide in lab experiments is its versatility and potential for various biological applications. 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a valuable compound for studying various disease processes. However, one limitation of using 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide in lab experiments is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental animals.
Orientations Futures
There are several future directions for research on 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide and its potential therapeutic applications in various disease processes. Future studies could also focus on the development of novel derivatives of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide can be achieved through the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with 1-methyl-3-phenylpropylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide exhibits anti-cancer properties and has the potential to be used as a chemotherapeutic agent. Additionally, 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has also been studied for its anti-inflammatory and anti-oxidant properties, which could have applications in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-methyl-N-(4-phenylbutan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-19-12(2)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWODRYZUIKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
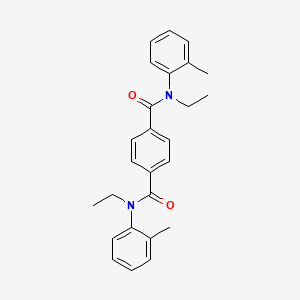
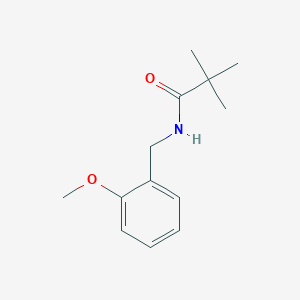
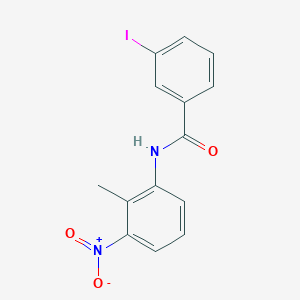
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
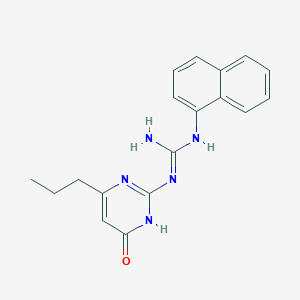
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)